Tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate

Description

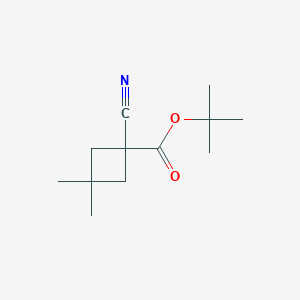

Tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate is a nitrile-containing cyclobutane derivative characterized by a rigid cyclobutane core substituted with a cyano group (-CN) and a tert-butyl ester moiety at position 1, along with two methyl groups at the 3,3-positions.

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-10(2,3)15-9(14)12(8-13)6-11(4,5)7-12/h6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDIVGWKDBETON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(C#N)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate typically involves the reaction of tert-butyl cyanoacetate with 3,3-dimethylcyclobutanone under basic conditions . The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic addition of the cyano group to the carbonyl compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Applications De Recherche Scientifique

Applications in Organic Synthesis

Tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate serves as an important intermediate in organic synthesis. Its structural characteristics allow it to participate in various chemical transformations:

- Nucleophilic Substitution Reactions : The cyano group can act as a leaving group, facilitating nucleophilic attacks. This property is crucial for synthesizing more complex organic molecules.

- Electrophilic Reactions : The compound can also function as an electrophile due to the electron-withdrawing nature of the cyano group, making it useful in reactions such as Michael additions and alkylations.

Case Study: Synthesis of Complex Molecules

In a recent study, researchers utilized this compound to synthesize a series of novel heterocycles. The compound was reacted with various nucleophiles under controlled conditions, yielding high-purity products with significant yields. This demonstrates its utility as a versatile building block in synthetic chemistry.

Pharmaceutical Applications

The compound shows promise in pharmaceutical research due to its unique structural features. Specifically, it has been investigated for its potential role in drug development:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. For instance, compounds derived from this structure have been tested against leukemia and melanoma cells with promising results.

- Drug Delivery Systems : The compound's ability to form stable complexes with various drug molecules enhances its potential application in targeted drug delivery systems.

Case Study: Anticancer Research

A recent investigation highlighted the efficacy of a modified version of this compound in treating acute myelogenous leukemia (AML). The study demonstrated that the compound could induce apoptosis in cancer cells while sparing normal cells, indicating its potential as a therapeutic agent.

Applications in Materials Science

This compound can also be utilized in materials science for developing new polymers and materials:

- Polymerization Reactions : The compound can participate in radical polymerization processes to create novel polymeric materials with specific properties tailored for applications in coatings and adhesives.

- Functional Materials : Its unique structure allows for the incorporation into functional materials that exhibit specific optical or electronic properties.

Data Table: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 2-cyanoacetate | Contains an acetic acid moiety | Versatile for esterification reactions |

| Tert-butyl 4-cyanobutanoate | Longer carbon chain with cyano group | Potential for different biological activities |

| 3-Tert-butyl-1-cyanocyclobutane | Similar cyclobutane ring | Different reactivity patterns due to substituent effects |

Mécanisme D'action

The mechanism of action of tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate involves its ability to participate in nucleophilic addition and substitution reactions. The cyano group acts as an electron-withdrawing group, making the compound more reactive towards nucleophiles . This reactivity is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds .

Comparaison Avec Des Composés Similaires

Cyclobutane Carboxylate Derivatives

tert-butyl (1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate ()

- Structural Differences: Replaces the cyano group with an amino (-NH2) group at position 1.

- Molecular weight: 199.29 g/mol (vs. ~249.3 g/mol estimated for the cyano analog due to additional carbons from the -CN and tert-butyl ester).

- Reactivity: The amino group participates in nucleophilic reactions (e.g., amidation), whereas the cyano group may undergo hydrolysis to carboxylic acids or reduction to amines.

Nitriles in Plant Defense Systems

1-cyano-3,4-epithiobutane ()

- Structural Differences: Linear chain with an epithio (-S-) group and cyano substituent, unlike the sterically hindered cyclobutane core.

- Reactivity and Toxicity: Generated via myrosinase-mediated hydrolysis of glucosinolates in plants. Exhibits organ-specific toxicity in rats (liver and kidneys) due to metabolic activation, contrasting with the unknown but likely distinct toxicological profile of the cyclobutane derivative .

- Applications : Natural defense compound in plants; the cyclobutane analog’s rigidity may enhance stability in synthetic applications .

4-Methylsulfinylbutyl nitrile (4MSOB-CN) ()

- Functional Similarity: Contains a cyano group but with a sulfinyl side chain.

- Reactivity : Hydrolyzes to isothiocyanates (bioactive agents), whereas the tert-butyl ester in the target compound may resist hydrolysis under similar conditions.

- Biological Role : Implicated in pest resistance; the cyclobutane analog’s bioactivity remains unexplored but could differ due to structural constraints .

Tert-butyl Esters and Stability Considerations

tert-Butyl Alcohol (–10)

- Decomposition Linkage : The tert-butyl ester in the target compound may release tert-butyl alcohol upon acidic or thermal degradation.

- Reactivity Warnings :

- Regulatory Limits : Workplace exposure limits for tert-butyl alcohol (OSHA PEL: 100 ppm) suggest stringent controls for compounds releasing this alcohol .

Activité Biologique

Tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate is an organic compound characterized by its unique structure, which includes a tert-butyl group, a cyano group, and a cyclobutane ring. Its molecular formula is with a molecular weight of approximately 209.28 g/mol. This compound has garnered attention for its potential biological activities and applications in various fields, including organic chemistry and pharmaceuticals.

Chemical Structure and Properties

The structural uniqueness of this compound contributes to its reactivity and potential applications. The presence of the cyano group enhances its electrophilic character, making it suitable for various chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉NO₂ |

| Molecular Weight | 209.28 g/mol |

| CAS Number | 2044714-05-6 |

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl cyanoacetate with 3,3-dimethylcyclobutanone under basic conditions. This multi-step synthesis can vary based on available reagents and desired yields.

The biological activity of this compound can be attributed to its ability to participate in nucleophilic addition and substitution reactions. The cyano group acts as an electron-withdrawing moiety, enhancing the compound's reactivity towards nucleophiles .

Potential Applications

Research indicates that this compound may serve as a building block in the synthesis of more complex molecules with pharmaceutical applications. It has been explored for its potential in drug development and as a precursor for advanced materials in material science.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with compounds structurally related to this compound. For instance:

- Antimicrobial Activity : Compounds with similar functional groups have demonstrated significant antimicrobial properties. A study indicated that derivatives containing cyano groups exhibited enhanced antibacterial activity against various strains .

- Pharmaceutical Development : Research has shown that compounds similar to this compound are being investigated for their roles in developing new therapeutic agents targeting specific diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Tert-butyl-1-cyanocyclobutane | Similar cyclobutane ring | Different reactivity patterns due to substituent effects |

| Tert-butyl 2-cyanoacetate | Contains an acetic acid moiety | More versatile for esterification reactions |

| Tert-butyl 4-cyanobutanoate | Longer carbon chain with cyano group | Potential for different biological activities |

Q & A

Q. What are the typical synthetic routes for preparing tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate?

The synthesis often involves multi-step reactions, such as:

- Cyclobutane ring formation : Cycloaddition or ring-closing metathesis to construct the cyclobutane core.

- Functionalization : Introduction of the cyano group via nucleophilic substitution (e.g., using cyanide sources like KCN or NaCN) under controlled pH and temperature .

- Esterification : Reaction of the carboxylic acid intermediate with tert-butanol in the presence of coupling agents (e.g., DCC or EDC) . Key considerations include maintaining an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and using low temperatures (0–25°C) to optimize yield .

Q. How can the purity and identity of this compound be verified?

Methodological approaches include:

- Chromatography : HPLC or GC-MS to assess purity (>98% is typical for research-grade material) .

- Spectroscopy :

- NMR : H and C NMR to confirm substituent positions and stereochemistry. Peaks for the tert-butyl group (~1.2–1.4 ppm) and cyano group (C≡N stretching at ~2200 cm in IR) are critical .

- Mass spectrometry : High-resolution MS to validate the molecular ion peak (e.g., calculated for CHNO: 217.14 g/mol) .

Advanced Research Questions

Q. What role does the tert-butyl group play in stabilizing the compound during reactions?

The tert-butyl group provides steric hindrance, which:

- Shields reactive sites : Prevents undesired nucleophilic attacks on the ester moiety, enhancing stability in acidic/basic conditions .

- Modifies solubility : Increases lipophilicity, making the compound suitable for organic-phase reactions . Studies on analogous tert-butyl esters show reduced hydrolysis rates compared to methyl or ethyl esters under physiological conditions .

Q. How can stereochemical outcomes be controlled during synthesis?

- Chiral auxiliaries : Use of enantioselective catalysts (e.g., Evans oxazolidinones) to direct the configuration of the cyclobutane ring .

- Temperature control : Lower reaction temperatures favor kinetic over thermodynamic products, minimizing racemization .

- Crystallography : X-ray diffraction of intermediates to confirm stereochemistry before proceeding to subsequent steps .

Q. What analytical challenges arise in characterizing this compound, and how are they addressed?

- Cyclobutane ring strain : Causes overlapping signals in NMR. Solutions include:

- 2D NMR (COSY, HSQC) : Resolves coupling patterns and assigns protons/carbons .

- Variable-temperature NMR : Reduces signal broadening caused by ring puckering .

Experimental Design & Data Analysis

Q. How should researchers design stability studies for this compound?

- Conditions tested : Exposure to light, humidity, and varying pH (2–12) over 1–4 weeks.

- Key metrics : Monitor degradation via HPLC and quantify byproducts (e.g., carboxylic acid from ester hydrolysis) .

- Storage recommendations : −20°C in anhydrous, argon-purged vials to prevent hydrolysis/oxidation .

Q. What strategies resolve contradictions in reaction yields reported across studies?

- Reagent purity : Ensure anhydrous conditions for moisture-sensitive steps (e.g., cyanide addition) .

- Catalyst screening : Compare efficiency of Pd vs. Cu catalysts in cyclobutane functionalization .

- DoE (Design of Experiments) : Systematically vary temperature, solvent (THF vs. DMF), and stoichiometry to identify optimal conditions .

Applications in Scientific Research

Q. How is this compound utilized as a building block in medicinal chemistry?

- Peptide mimetics : The rigid cyclobutane core mimics peptide β-turns, enabling protease resistance in drug candidates .

- Cyanohydrin precursors : The cyano group can be reduced to amines or oxidized to carboxylic acids for further derivatization .

Q. What are its applications in materials science?

- Polymer crosslinkers : The tert-butyl ester acts as a thermally labile protecting group, enabling controlled polymerization .

- Liquid crystals : The cyclobutane ring’s planar rigidity enhances mesogenic properties in nematic phases .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.